molecular formula C19H24N2O B1212004 10-Hydroxy Imipramine CAS No. 796-28-1

10-Hydroxy Imipramine

Cat. No.: B1212004
CAS No.: 796-28-1
M. Wt: 296.4 g/mol
InChI Key: ZSMIJDLRAXUDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy Imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is primarily used to treat depression and enuresis (bedwetting) in children. The hydroxylation of imipramine, catalyzed by the enzyme cytochrome P450 2D6, results in the formation of this compound . This compound retains some pharmacological activity and contributes to the overall therapeutic effects of imipramine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary synthetic route for 10-Hydroxy Imipramine involves the hydroxylation of imipramine. This reaction is typically catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 2D6 . The reaction conditions include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound is generally achieved through biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, allowing for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxy Imipramine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming imipramine.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Imipramine.

    Substitution: Various substituted imipramine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11,19,22H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMIJDLRAXUDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000615
Record name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796-28-1
Record name 10-Hydroxyimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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